molecular formula C25H23BrN4O2S B11081955 2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11081955
M. Wt: 523.4 g/mol
InChI Key: TVTJFURPPFXSCL-UHFFFAOYSA-N
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Description

2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a triazole ring, bromophenyl, methylphenyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Bromophenyl and Methylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction.

    Final Coupling with Ethoxyphenyl Acetamide: The final step involves coupling the intermediate with ethoxyphenyl acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be further functionalized.

Biology

Biologically, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing drugs targeting specific enzymes or receptors. Its unique combination of functional groups could interact with biological targets in novel ways.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring could play a crucial role in binding to active sites, while the bromophenyl and methylphenyl groups might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide stands out due to the specific positioning of the bromophenyl and methylphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl group also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H23BrN4O2S

Molecular Weight

523.4 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23BrN4O2S/c1-3-32-22-13-9-20(10-14-22)27-23(31)16-33-25-29-28-24(18-5-4-6-19(26)15-18)30(25)21-11-7-17(2)8-12-21/h4-15H,3,16H2,1-2H3,(H,27,31)

InChI Key

TVTJFURPPFXSCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC(=CC=C4)Br

Origin of Product

United States

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